

2-Fluoro-1,3-dimethyl-5-nitrobenzene physical properties

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Compound of Interest

Compound Name: 2-Fluoro-1,3-dimethyl-5-nitrobenzene

Cat. No.: B174974

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An In-depth Technical Guide to the Physicochemical Properties of **2-Fluoro-1,3-dimethyl-5-nitrobenzene** (CAS: 1736-85-2)

Executive Summary

This technical guide provides a comprehensive analysis of the physical and chemical properties of **2-Fluoro-1,3-dimethyl-5-nitrobenzene** (CAS No. 1736-85-2). This compound is a key substituted nitrobenzene derivative with significant utility as a molecular building block in synthetic organic chemistry. Its unique substitution pattern, featuring a fluorine atom, two methyl groups, and a nitro group, imparts specific reactivity and physical characteristics that are of considerable interest to researchers in medicinal chemistry and materials science. This document details its chemical identity, core physicochemical properties, spectroscopic signature, a plausible synthetic pathway, and essential safety protocols. The information is curated for researchers, scientists, and drug development professionals, emphasizing the practical application and theoretical underpinnings of its properties.

Introduction to 2-Fluoro-1,3-dimethyl-5-nitrobenzene

Chemical Identity and Structure

2-Fluoro-1,3-dimethyl-5-nitrobenzene, also known as 2-Fluoro-5-nitro-m-xylene, is an aromatic organic compound.^[1] Its structure consists of a benzene ring substituted with a fluorine atom at position 2, two methyl groups at positions 1 and 3, and a nitro group at position

5. The presence and arrangement of these functional groups are critical in defining its chemical behavior and physical properties.

The key identifiers for this compound are:

- IUPAC Name: **2-fluoro-1,3-dimethyl-5-nitrobenzene**[\[1\]](#)
- CAS Number: 1736-85-2[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₈H₈FNO₂[\[1\]](#)
- Molecular Weight: 169.15 g/mol [\[1\]](#)
- Canonical SMILES: CC1=CC(=CC(=C1F)C)[O-][\[1\]](#)

Significance in Medicinal Chemistry and Drug Development

Substituted nitroaromatic and fluorinated compounds are foundational scaffolds in modern drug discovery.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) **2-Fluoro-1,3-dimethyl-5-nitrobenzene** serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics.[\[7\]](#) It has been identified as a key starting material for preparing (benzoylaminophenoxy)phenol derivatives, which function as androgen receptor antagonists.[\[2\]](#)[\[7\]](#) Such antagonists are investigated for their potential in treating androgen-dependent conditions, most notably prostate cancer.[\[7\]](#) The specific arrangement of substituents allows for regioselective transformations, making it a valuable and versatile building block for medicinal chemists.[\[8\]](#)

The strategic incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and membrane permeability.[\[3\]](#)[\[4\]](#)[\[5\]](#) The nitro group, while sometimes associated with toxicity, is a powerful electron-withdrawing group and a versatile synthetic handle that can be reduced to an amine, enabling a wide range of subsequent chemical modifications.[\[6\]](#)

Core Physicochemical Properties

The physical properties of a compound are paramount for its handling, reaction setup, and purification. The data for **2-Fluoro-1,3-dimethyl-5-nitrobenzene** are summarized below.

Property	Value	Source
Molecular Formula	C ₈ H ₈ FNO ₂	PubChem[1]
Molecular Weight	169.15 g/mol	PubChem[1]
Appearance	Yellow crystalline solid	Smolecule[7]
Melting Point	42-43 °C	Smolecule[7]
Boiling Point	111-112 °C (at reduced pressure)	Smolecule[7]
Topological Polar Surface Area	45.8 Å ²	PubChem[1]
XLogP3 (Computed)	2.6	PubChem[1]

Causality Insight: The melting point of 42-43 °C indicates the compound is a solid at standard room temperature, which simplifies handling and weighing compared to a liquid. The positive XLogP3 value suggests a higher solubility in organic solvents than in water, a critical factor for selecting appropriate solvent systems for reactions and chromatography.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. Based on its structure, the following spectral characteristics are expected.

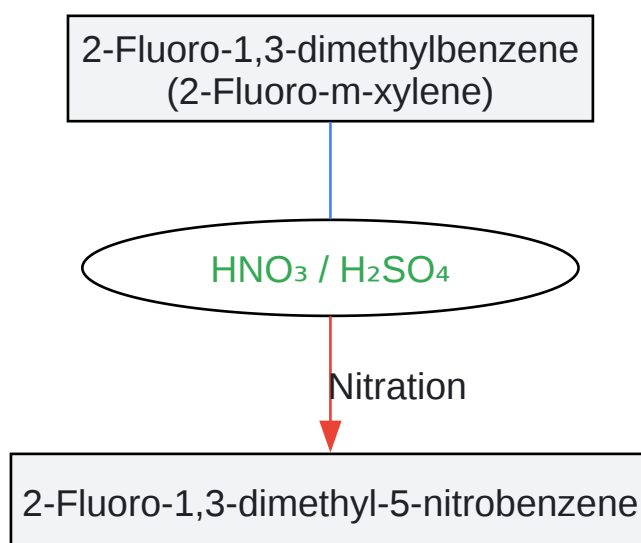
- ¹H NMR Spectroscopy:** The proton NMR spectrum would be complex due to the asymmetric substitution pattern. One would expect to see two singlets in the aromatic region (around 7.0-8.0 ppm) corresponding to the two non-equivalent aromatic protons. Two singlets would also appear in the aliphatic region (around 2.0-2.5 ppm) for the two distinct methyl groups.
- ¹³C NMR Spectroscopy:** The carbon NMR spectrum should show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The carbons attached to the electron-withdrawing nitro and fluoro groups would be shifted downfield.
- ¹⁹F NMR Spectroscopy:** A single resonance is expected for the fluorine atom. Its chemical shift and coupling to adjacent protons would provide definitive structural information.

- Infrared (IR) Spectroscopy: The IR spectrum would prominently feature strong absorption bands characteristic of the nitro group (NO_2) at approximately $1520\text{-}1560\text{ cm}^{-1}$ (asymmetric stretch) and $1345\text{-}1385\text{ cm}^{-1}$ (symmetric stretch). A C-F stretching band would also be visible, typically in the $1000\text{-}1400\text{ cm}^{-1}$ region.
- Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M^+) at $m/z = 169.15$, corresponding to the molecular weight of the compound.

Synthesis and Reactivity Insights

Proposed Synthetic Pathway

While specific industrial syntheses are often proprietary, a logical and established laboratory-scale synthesis can be proposed based on fundamental electrophilic aromatic substitution principles. The most direct route involves the nitration of 2-fluoro-1,3-dimethylbenzene (2-fluoro-m-xylene). The directing effects of the substituents (ortho-, para-directing for methyl and fluorine; meta-directing for nitro) must be considered. The two methyl groups and the fluorine atom are activating and will direct the incoming electrophile (the nitronium ion, NO_2^+). The 5-position is sterically accessible and electronically favored for substitution.



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Caption: Proposed synthesis via electrophilic nitration.

Expertise Insight: The choice of nitrating agent (a mixture of concentrated nitric and sulfuric acid) is critical. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO_2^+), which is necessary to overcome the activation energy of the aromatic substitution. The reaction temperature must be carefully controlled (typically kept low with an ice bath) to prevent over-nitration or side reactions.^[9]

Experimental Protocols

Trustworthiness in scientific data comes from robust and self-validating methodologies.

Protocol for Melting Point Determination

This protocol ensures accurate determination of a key physical property, which also serves as an indicator of purity.

- **System Calibration:** Before analysis, verify the accuracy of the digital melting point apparatus using certified reference standards with melting points bracketing the expected range (e.g., benzophenone, 47-49 °C).
- **Sample Preparation:** Finely powder a small amount of the dry **2-Fluoro-1,3-dimethyl-5-nitrobenzene**. Tightly pack the powder into a capillary tube to a height of 2-3 mm.
- **Measurement:** Place the capillary tube in the apparatus. Use a rapid heating ramp (e.g., 10 °C/min) to find an approximate melting range.
- **Refined Measurement:** Repeat the measurement with a fresh sample, using a slow ramp rate (1-2 °C/min) starting from ~10 °C below the approximate melting point.
- **Data Recording:** Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. A sharp melting range (≤ 1 °C) is indicative of high purity.

Protocol for Purity Assessment by Reverse-Phase HPLC

This workflow provides quantitative data on the purity of the compound and can detect the presence of impurities.

- **System Suitability:** Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL in acetonitrile). Make five replicate injections. The system is deemed suitable if the relative standard deviation (RSD) for peak area and retention time is less than 2.0%. This validates that the analytical system is performing with adequate precision.
- **Methodology:**
 - Column: C18, 4.6 x 150 mm, 5 µm particle size.
 - Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detector at 254 nm.
 - Injection Volume: 10 µL.
- **Analysis:** Dissolve the sample to be tested in the mobile phase and inject it into the HPLC system.
- **Purity Calculation:** The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
 - % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Safety and Handling

Professional laboratory practice requires a thorough understanding of a compound's hazards.

Hazard Class	GHS Statement	Precautionary Codes
Acute Toxicity, Oral	H302: Harmful if swallowed	P264, P270, P301+P312, P501
Skin Corrosion/Irritation	H315: Causes skin irritation	P264, P280, P302+P352, P332+P313
Eye Damage/Irritation	H319: Causes serious eye irritation	P264, P280, P305+P351+P338, P337+P313
STOT, Single Exposure	H335: May cause respiratory irritation	P261, P271, P304+P340, P312
(Source: PubChem[1])		

- Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

2-Fluoro-1,3-dimethyl-5-nitrobenzene is a well-characterized chemical intermediate with defined physical properties that make it valuable for synthetic applications, particularly in the field of drug discovery. Its solid state, moderate melting point, and solubility in organic solvents facilitate its use in a laboratory setting. A clear understanding of its spectroscopic signature, reactivity, and safety profile, as detailed in this guide, is essential for its effective and safe utilization in the synthesis of novel, high-value molecules.

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